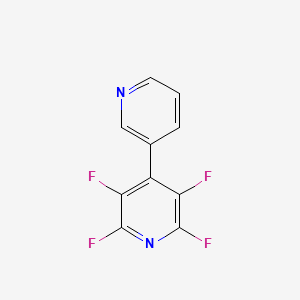
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is a fluorinated heterocyclic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it valuable in various scientific and industrial applications. Fluorinated pyridines are known for their stability, lipophilicity, and biological activity, which makes them useful in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine typically involves nucleophilic substitution reactions. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles. For example, the reaction of pentafluoropyridine with malononitrile under basic conditions (using potassium carbonate in dimethylformamide at reflux) yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions. The use of fluorinated starting materials, such as pentafluoropyridine, allows for efficient synthesis of various fluorinated derivatives. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include malononitrile, piperazine, and tetrazole-5-thiol.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used, depending on the desired transformation.
Coupling Reactions: Palladium-catalyzed coupling reactions are commonly used to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, the reaction with malononitrile yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine .
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine has several scientific research applications:
Pharmaceuticals: Its fluorinated structure enhances lipophilicity and metabolic stability, making it a valuable building block in drug discovery.
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its stability and biological activity.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of various complex molecules.
Wirkmechanismus
The mechanism of action of 2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, increasing its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, depending on its structure and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoropyridine: Similar in structure but lacks the additional pyridin-3-yl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar but has a methyl group instead of a pyridin-3-yl group.
Uniqueness
2,3,5,6-Tetrafluoro-4-pyridin-3-ylpyridine is unique due to the presence of both fluorine atoms and a pyridin-3-yl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Eigenschaften
Molekularformel |
C10H4F4N2 |
|---|---|
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
2,3,5,6-tetrafluoro-4-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H4F4N2/c11-7-6(5-2-1-3-15-4-5)8(12)10(14)16-9(7)13/h1-4H |
InChI-Schlüssel |
OGMPXOSMTYKLNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(C(=NC(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


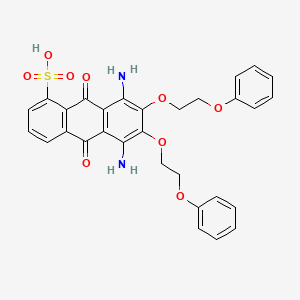
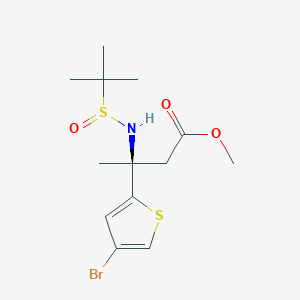

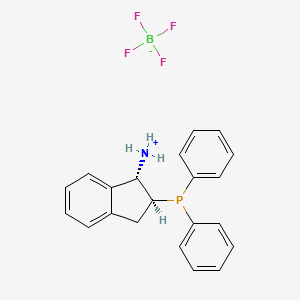

![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
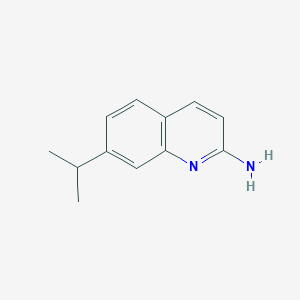

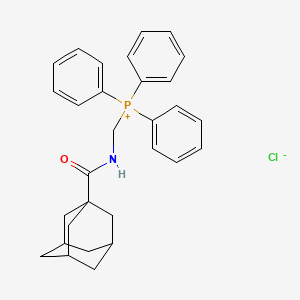

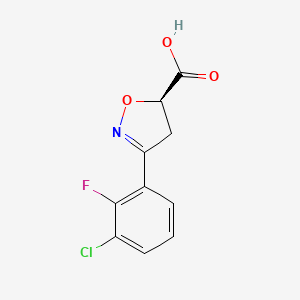
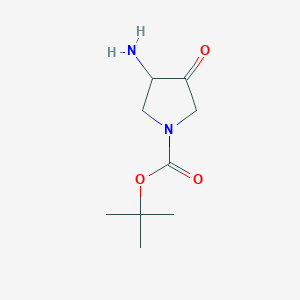
![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)

